5,8-Diphenyl-2-oxa-5,8-diazaspiro[3.4]octane
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Overview
Description
5,8-Diphenyl-2-oxa-5,8-diazaspiro[3.4]octane is a spirocyclic compound with the molecular formula C₁₇H₁₈N₂O and a molecular weight of 266.34 g/mol . This compound is characterized by its unique spiro structure, which consists of two phenyl groups, an oxygen atom, and two nitrogen atoms arranged in a spirocyclic framework.
Preparation Methods
The synthesis of 5,8-Diphenyl-2-oxa-5,8-diazaspiro[3.4]octane involves several synthetic routes and reaction conditions. One common method involves the annulation of the cyclopentane ring and the four-membered ring . The reaction typically requires the use of specific reagents and catalysts to facilitate the formation of the spirocyclic structure. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity of the compound .
Chemical Reactions Analysis
5,8-Diphenyl-2-oxa-5,8-diazaspiro[3.4]octane undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions may result in the formation of substituted spirocyclic compounds .
Scientific Research Applications
5,8-Diphenyl-2-oxa-5,8-diazaspiro[3.4]octane has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex spirocyclic compounds . In biology and medicine, the compound is investigated for its potential as a pharmacophore in drug discovery, particularly for its ability to interact with biological targets and modulate their activity . Additionally, the compound’s unique structure makes it a valuable tool in materials science for the development of novel materials with specific properties .
Mechanism of Action
The mechanism of action of 5,8-Diphenyl-2-oxa-5,8-diazaspiro[3.4]octane involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to certain enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
5,8-Diphenyl-2-oxa-5,8-diazaspiro[3.4]octane can be compared with other similar spirocyclic compounds, such as 2-azaspiro[3.4]octane . While both compounds share a spirocyclic framework, this compound is unique due to the presence of two phenyl groups and an oxygen atom in its structure . This structural difference imparts distinct chemical and biological properties to the compound, making it a valuable tool in various research applications .
Properties
IUPAC Name |
5,8-diphenyl-2-oxa-5,8-diazaspiro[3.4]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-3-7-15(8-4-1)18-11-12-19(17(18)13-20-14-17)16-9-5-2-6-10-16/h1-10H,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUIJTFGUBDRDAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2(N1C3=CC=CC=C3)COC2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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